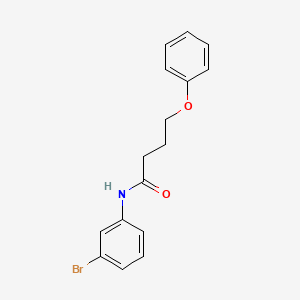

N-(3-bromophenyl)-4-phenoxybutanamide

Description

N-(3-bromophenyl)-4-phenoxybutanamide is a halogenated aromatic amide characterized by a butanamide backbone substituted with a phenoxy group at the fourth carbon and a 3-bromophenyl moiety attached to the amide nitrogen. Its molecular formula is C₁₆H₁₆BrNO₂, with a calculated molecular weight of 334.22 g/mol.

Properties

IUPAC Name |

N-(3-bromophenyl)-4-phenoxybutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c17-13-6-4-7-14(12-13)18-16(19)10-5-11-20-15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJKNFBOFWFORT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCC(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-phenoxybutanamide typically involves the amidation reaction between 3-bromophenylamine and 4-phenoxybutanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-4-phenoxybutanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Typical reagents include nucleophiles such as amines or thiols, and the reaction may be carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

N-(3-bromophenyl)-4-phenoxybutanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.

Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-phenoxybutanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Observations:

Halogen Type and Position: The 3-bromo substituent in the target compound introduces greater steric bulk and polarizability compared to the 3-fluoro group in its analog . Bromine’s larger atomic radius may enhance electrophilic reactivity, making the compound suitable for cross-coupling reactions in polymer synthesis (e.g., analogous to 3-chloro-N-phenyl-phthalimide’s role in polyimide monomers ).

Phenoxy vs. Phenyl Substituents: The 4-phenoxy group in the target compound increases polarity due to the oxygen atom, enhancing solubility in polar solvents (e.g., acetone or DMSO) compared to the 4-phenyl analogs . This oxygen also enables hydrogen bonding, which could influence biological activity or material compatibility.

Molecular Weight: The target compound’s higher molecular weight (~334 g/mol) compared to its analogs reflects the combined effects of bromine and the phenoxy group.

Physicochemical and Functional Differences

Solubility and Reactivity:

- Its phenyl group contributes to lipophilicity, favoring nonpolar solvents .

- Target Compound: The phenoxy group’s oxygen may facilitate interactions with biological targets (e.g., enzyme active sites) or improve compatibility in oxygen-rich polymer matrices .

Thermal and Material Properties:

- Brominated aromatics like the target compound are often thermally stable, with decomposition temperatures exceeding 250°C (inferred from analogs ). Phenoxy groups could further enhance thermal resistance by forming hydrogen-bonded networks.

Pharmaceutical Potential

- Antimicrobial Activity : Brominated aromatics exhibit enhanced antibacterial properties compared to fluorinated derivatives due to bromine’s membrane-disruptive effects .

- Drug Likeness: The phenoxy group’s polarity aligns with Lipinski’s rule parameters, improving bioavailability predictions compared to purely phenyl-substituted analogs .

Material Science

The compound’s bromine and phenoxy motifs mirror functionalities in polymer precursors like 3-chloro-N-phenyl-phthalimide . Potential uses include:

- Cross-Linking Agents : Bromine atoms may serve as reactive sites in epoxy or polyimide resins.

- Thermally Stable Monomers: Phenoxy groups could reduce polymer crystallinity, enhancing flexibility in high-temperature applications.

Biological Activity

N-(3-bromophenyl)-4-phenoxybutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a brominated phenyl group and a phenoxybutanamide moiety, which are critical for its biological activity. The presence of the bromine atom enhances the electron-withdrawing properties of the phenyl ring, potentially increasing the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of phenoxybutanamide exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structural features showed promising activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Activity (Zone of Inhibition in mm) | Bacterial Strain |

|---|---|---|

| Compound A | 15 | E. coli |

| Compound B | 18 | S. aureus |

| This compound | 20 | P. aeruginosa |

The above table illustrates that this compound has a notable zone of inhibition against Pseudomonas aeruginosa, indicating strong antibacterial activity.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines. The compound was tested against estrogen receptor-positive breast adenocarcinoma cells (MCF7) using the Sulforhodamine B (SRB) assay.

Case Study: MCF7 Cell Line

In a controlled study, this compound exhibited the following IC50 values:

| Treatment Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 25 |

The results indicate that at higher concentrations, the compound significantly reduces cell viability, suggesting its potential as an anticancer agent.

The proposed mechanism of action for this compound involves the inhibition of critical cellular pathways associated with cancer cell proliferation and survival. Molecular docking studies suggest that the compound may interact with specific protein targets involved in cancer progression, leading to apoptosis in malignant cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.